molecular formula C22H25N3O3S2 B2966033 4-(dipropylsulfamoyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide CAS No. 313515-87-6

4-(dipropylsulfamoyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No. B2966033
CAS RN: 313515-87-6
M. Wt: 443.58
InChI Key: ODMYJDIRZXMKFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthetic route for this compound involves the condensation of appropriate starting materials. Detailed synthetic procedures and reaction conditions can be found in relevant literature .

Scientific Research Applications

Antimicrobial Activity

Novel derivatives of benzimidazole, benzoxazole, and benzothiazole, related to 4-(dipropylsulfamoyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide, have been synthesized and screened for their antimicrobial activities. These compounds showed broad-spectrum antimicrobial activity against bacterial and fungal strains, demonstrating their potential as antimicrobial agents. The study involved the synthesis of these derivatives through the reaction of specific precursors and their evaluation against various microbial strains, comparing their activities with standard drugs like Streptomycin and Fluconazole (Padalkar et al., 2014).

Anticancer Evaluation

A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for their anticancer activities against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). Most compounds exhibited moderate to excellent anticancer activity, with some showing higher activities than the reference drug, etoposide (Ravinaik et al., 2021).

Synthesis and Structural Analysis

Research on the synthesis of thiazolepyridine conjugated benzamides, related to the compound , has demonstrated the potential for developing novel antibacterial agents. A sustainable and economical one-pot synthesis method was developed, leading to the creation of novel thiazolepyridine derivatives. These compounds were screened for antibacterial activity, showing moderate growth inhibition against certain bacterial strains. The study emphasizes the importance of further structural modifications to enhance the antibacterial efficacy of these compounds (Karuna et al., 2021).

Chemical Behavior and Electrophysiological Activity

The chemical behavior and synthesis of various derivatives, including pyrimidine and sulfonamide derivatives, have been explored. These studies focus on the reactions of specific compounds with different active species and their potential applications in medicinal chemistry, such as antitumor and antimicrobial activities. Some derivatives demonstrated significant electrophysiological activity, offering insights into their potential as selective agents in therapeutic applications (Sakr et al., 2020; Morgan et al., 1990).

properties

IUPAC Name

4-(dipropylsulfamoyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c1-3-14-25(15-4-2)30(27,28)19-12-10-18(11-13-19)21(26)24-22-23-20(16-29-22)17-8-6-5-7-9-17/h5-13,16H,3-4,14-15H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMYJDIRZXMKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(dipropylsulfamoyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.